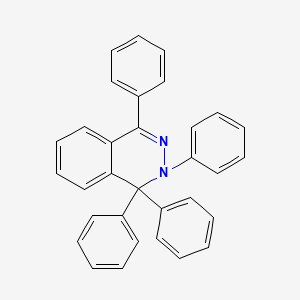
1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine is a chemical compound known for its unique structure and properties. It belongs to the class of phthalazine derivatives, which have been studied for their various biological and chemical applications. This compound is characterized by the presence of four phenyl groups attached to a dihydrophthalazine core, making it a subject of interest in synthetic organic chemistry.
Preparation Methods
The synthesis of 1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine typically involves the reaction of hydrazine derivatives with tetraphenylcyclopentadienone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalazine-1,4-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings. Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Condensation: This compound can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted phthalazine derivatives and other heterocyclic compounds.
Scientific Research Applications
1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Phthalazine derivatives, including this compound, have shown potential as anticonvulsant agents.
Medicine: Research has indicated that phthalazine derivatives may have antihypertensive, antineoplastic, and antimicrobial properties.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine involves its interaction with specific molecular targets. As a non-competitive AMPA receptor antagonist, it binds to the transducer domains of the receptor, inhibiting channel gating and reducing excitatory neurotransmission. This action is crucial in preventing the spread of seizures in epilepsy . The compound’s effects on other molecular pathways are still under investigation, but its ability to modulate receptor activity is a key aspect of its pharmacological profile.
Comparison with Similar Compounds
1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine can be compared with other phthalazine derivatives such as:
Phthalazine-1,4-dione: Known for its anticonvulsant activity, this compound shares a similar core structure but differs in its oxidation state and functional groups.
1,2,3,4-Tetraphenylnaphthalene: This compound is used in photochemical studies and has a different core structure but similar phenyl substitutions.
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: Used in the fabrication of blue-emitting devices, it shares the tetraphenyl substitution pattern but has a cyclopentadiene core.
The uniqueness of this compound lies in its specific dihydrophthalazine core, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62761-83-5 |
|---|---|
Molecular Formula |
C32H24N2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1,1,2,4-tetraphenylphthalazine |
InChI |
InChI=1S/C32H24N2/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26,27-19-9-3-10-20-27)34(33-31)28-21-11-4-12-22-28/h1-24H |
InChI Key |
TVGBSEMGVPBPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


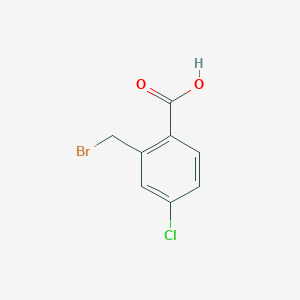
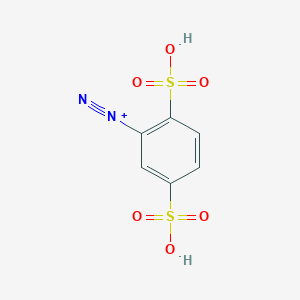
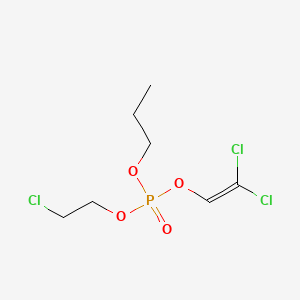
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
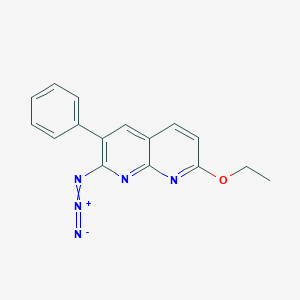
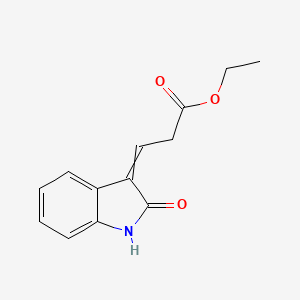

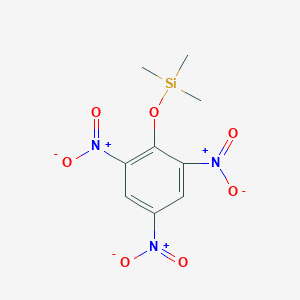
![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)

![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)
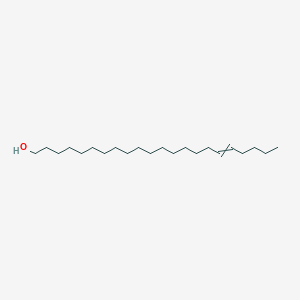
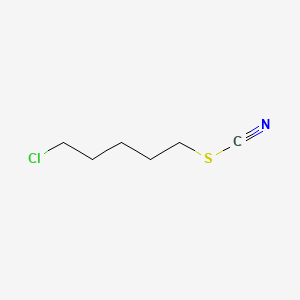
![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
